molecular formula C13H8ClNO3 B1236276 5-Chloro-1,3-dihydroxy-10H-acridin-9-one CAS No. 273943-69-4

5-Chloro-1,3-dihydroxy-10H-acridin-9-one

Cat. No. B1236276
M. Wt: 261.66 g/mol
InChI Key: FNIGHIXUKIHUMN-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dihydroxy-10H-acridin-9-one is a chemical compound with the molecular formula C13H8ClNO3 . It is a derivative of acridin-9(10H)-one, which is a thermally activated delayed fluorescence material .


Synthesis Analysis

The synthesis of acridin-9(10H)-one derivatives involves attaching an electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . For example, a novel compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was synthesized by attaching phenoxazine as the electron donor .


Molecular Structure Analysis

The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity . This structure suppresses conformation relaxation and generates a high rate constant of radiation .


Chemical Reactions Analysis

The phosphorescence of 3,6-DPXZ-AD, a derivative of acridin-9(10H)-one, with unexpected higher energy than its fluorescence, is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3LE) . Due to the multichannel reverse intersystem crossing (RISC) process from the TSCT and 3LE states to the 1CT state, a high rate constant of reverse intersystem crossing is realized simultaneously .

Future Directions

The future directions in the research of acridin-9(10H)-one derivatives involve enhancing the efficiencies of thermally activated delayed fluorescence materials . This can be achieved by tuning the peripheral groups on carbazole donors, even without changing donor distortion . This strategy has been proven to be practical for enhancing thermally activated delayed fluorescence efficiencies while maintaining color purity .

properties

IUPAC Name

5-chloro-1,3-dihydroxy-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-8-3-1-2-7-12(8)15-9-4-6(16)5-10(17)11(9)13(7)18/h1-5,16-17H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIGHIXUKIHUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC3=C(C2=O)C(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420515
Record name 5-Chloro-1,3-dihydroxy-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-dihydroxy-10H-acridin-9-one

CAS RN

273943-69-4
Record name 5-Chloro-1,3-dihydroxy-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250-mL sealed reactor was charged with 2-amino-3-chlorobenzoic acid (8.58 g, 50 mmol, and 1,3,5-trihydroxybenzene (110 mg, 1.0 mmol). The mixture was then heated to 230° C. for 40 min. The solids melted after ˜10 minutes and stayed as liquid for ˜1 minute before solidifying again. The mixture was cooled to room temperature and acetone (600 mL) was used to break the solids and transferred to a 1-L Erlenmeyer flask. The slurry was stirred for 30 minutes with periodic breaking of the solid with a spatula2. The solid was filtered and washed with acetone (200 mL), affording a dark yellow to brown powder. The powder was then triturated in hot methanol (1.5 L) at 60° C. for 30 minutes and filtered after the slurry cooled to ˜30° C. and washed with methanol (200 mL) to afford the product 3 (4.87 g, 37%) as yellow solid. 1H NMR (DMSO-d6): 6.06 (1H, d, J=2.3), 6.81 (1H, d, J=2.0), 7.23 (1H, t, J=8.1), 7.87 (1H, d, J=7.3), 8.11 (1H, d, J=7.3), 10.64 (1H, s), 10.97 (1H, s): LC-MS: m/z+1=262.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
37%

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